Thiazolo[4,5-d]pyrimidin-7(6H)-one, 5-(2-fluorophenyl)-2,3-dihydro-3-(2-propenyl)-2-thioxo-
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Overview
Description
3-ALLYL-5-(2-FLUOROPHENYL)-2-THIOXO-2,3-DIHYDRO[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7(6H)-ONE is a complex heterocyclic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with an allyl group and a fluorophenyl group attached. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ALLYL-5-(2-FLUOROPHENYL)-2-THIOXO-2,3-DIHYDRO[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7(6H)-ONE typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-aminothiazole with an appropriate aldehyde to form the thiazole ringThe allyl and fluorophenyl groups are then introduced through substitution reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures, and purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-ALLYL-5-(2-FLUOROPHENYL)-2-THIOXO-2,3-DIHYDRO[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7(6H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thiazole or pyrimidine rings.
Substitution: The allyl and fluorophenyl groups can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups to the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-ALLYL-5-(2-FLUOROPHENYL)-2-THIOXO-2,3-DIHYDRO[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7(6H)-ONE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and decrease apoptosis in neuronal cells. These effects are mediated through its interaction with proteins such as ATF4 and NF-kB, which play key roles in cellular stress responses and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, used as a scaffold for developing CDK2 inhibitors.
Thiazolo[4,5-d][1,2,3]triazole: A compound with a similar thiazole ring structure, used in medicinal chemistry for its versatile reactivity and biological activity.
Uniqueness
3-ALLYL-5-(2-FLUOROPHENYL)-2-THIOXO-2,3-DIHYDRO[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7(6H)-ONE is unique due to its specific combination of an allyl group, a fluorophenyl group, and a thiazolopyrimidine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H10FN3OS2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-3-prop-2-enyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H10FN3OS2/c1-2-7-18-12-10(21-14(18)20)13(19)17-11(16-12)8-5-3-4-6-9(8)15/h2-6H,1,7H2,(H,16,17,19) |
InChI Key |
XCMISUNKABMVIW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C(=O)NC(=N2)C3=CC=CC=C3F)SC1=S |
Origin of Product |
United States |
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